molecular formula C17H20N4O3 B6624540 [(3S,4R)-1-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol

[(3S,4R)-1-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol

Cat. No.: B6624540
M. Wt: 328.4 g/mol
InChI Key: ZHQRPIIEJBKAFX-ZFWWWQNUSA-N
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Description

[(3S,4R)-1-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol is a complex organic compound featuring multiple heterocyclic structures

Properties

IUPAC Name

[(3S,4R)-1-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-20-7-12(6-18-20)15-10-21(8-13(15)11-22)9-14-5-17(24-19-14)16-3-2-4-23-16/h2-7,13,15,22H,8-11H2,1H3/t13-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQRPIIEJBKAFX-ZFWWWQNUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2CO)CC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)CC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-1-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol typically involves several key steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Furan and Oxazole Rings: The furan and oxazole rings are introduced via specific cyclization reactions. For instance, the furan ring can be synthesized from a furfural derivative, while the oxazole ring can be formed through a cyclodehydration reaction involving an amino alcohol and a carboxylic acid derivative.

    Attachment of the Pyrazole Ring: The pyrazole ring is typically introduced through a condensation reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions to link the various heterocyclic components.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the oxazole or pyrazole rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the furan, oxazole, and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxazole ring could lead to an open-chain amine derivative.

Scientific Research Applications

Chemistry

In chemistry, [(3S,4R)-1-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol is studied for its potential as a building block in the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit activity against various biological targets due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound’s unique structure suggests potential applications in drug development. It may be explored for its efficacy in treating diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of [(3S,4R)-1-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple heterocyclic rings can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    [(3S,4R)-1-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which may confer a distinct profile of biological activities and chemical reactivity compared to simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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